molecular formula C10H14N2O4 B1433857 ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate CAS No. 1499238-81-1

ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate

Cat. No.: B1433857
CAS No.: 1499238-81-1
M. Wt: 226.23 g/mol
InChI Key: KWKBCNQBNHLQAA-UHFFFAOYSA-N
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Description

Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate is a chemical compound with the molecular formula C14H16N2O5

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with imidazole-4-carboxylic acid as the starting material.

  • Reaction Steps: The carboxylic acid group is first activated using reagents like thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with ethyl glycolate in the presence of a base such as triethylamine to yield the final product.

  • Industrial Production Methods: On an industrial scale, the reaction is carried out in a controlled environment to ensure purity and yield. The process involves continuous monitoring of reaction conditions such as temperature, pressure, and pH to optimize the production.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the carboxylate group to an alcohol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and reaction conditions such as refluxing in anhydrous solvents are employed.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific oxidizing agent used.

  • Reduction Products: Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-ol.

  • Substitution Products: Derivatives with different nucleophiles replacing the ethoxy group.

Scientific Research Applications

Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used in biochemical studies to understand the role of imidazole derivatives in biological systems.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the presence of functional groups. The exact mechanism may vary based on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

  • Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentanecarboxylate: A cyclic analog with similar reactivity.

  • Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate: Another ester derivative with different ring structure.

Uniqueness: Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate is unique due to its imidazole core, which imparts distinct chemical and biological properties compared to its cyclic and piperidine analogs. Its versatility in synthetic applications and potential biological activity make it a valuable compound in scientific research.

Properties

IUPAC Name

ethyl 1-(2-ethoxy-2-oxoethyl)imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-3-15-9(13)6-12-5-8(11-7-12)10(14)16-4-2/h5,7H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKBCNQBNHLQAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(N=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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